molecular formula C22H22OS B14200912 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- CAS No. 835626-65-8

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-

Cat. No.: B14200912
CAS No.: 835626-65-8
M. Wt: 334.5 g/mol
InChI Key: IICAAYNLBDMOHY-DEOSSOPVSA-N
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Description

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is a chemical compound with the molecular formula C22H22OS It is known for its unique structural features, which include a benzene ring substituted with a sulfinyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- typically involves the reaction of 4-methylphenylsulfinyl chloride with 3-phenylpropylbenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as chromatography and recrystallization ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound. Additionally, the benzene ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
  • Benzene, 1-methyl-4-(phenylsulfonyl)-

Uniqueness

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is unique due to its specific substitution pattern and the presence of both a sulfinyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

835626-65-8

Molecular Formula

C22H22OS

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)benzene

InChI

InChI=1S/C22H22OS/c1-18-14-16-21(17-15-18)24(23)22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-6,8-9,11,13-17H,7,10,12H2,1H3/t24-/m0/s1

InChI Key

IICAAYNLBDMOHY-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCCC3=CC=CC=C3

Origin of Product

United States

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